2-[(4-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-PHENYL-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with fluorophenyl, phenyl, and phenylsulfanyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-PHENYL-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms could streamline the production process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-PHENYL-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, this compound can be used in the development of new materials and catalysts.
Biology: Its unique chemical structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with specific biological pathways.
Industry: This compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-PHENYL-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the compound’s structure and functional groups. For example, it may inhibit specific enzymes or receptors, leading to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substitutions, such as:
Uniqueness
The uniqueness of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-PHENYL-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and their arrangement on the pyrimidine core. This unique structure may confer specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H18FN3OS2 |
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Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-phenyl-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H18FN3OS2/c25-18-13-11-17(12-14-18)16-30-24-26-15-21(31-20-9-5-2-6-10-20)22(28-24)23(29)27-19-7-3-1-4-8-19/h1-15H,16H2,(H,27,29) |
InChI Key |
PLVHHXIJCLUFBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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